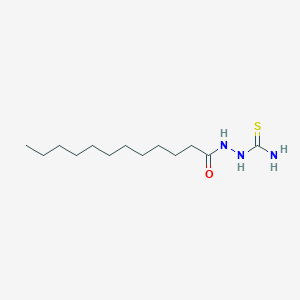

(dodecanoylamino)thiourea

Description

(Dodecanoylamino)thiourea is a thiourea derivative characterized by a dodecanoyl (12-carbon acyl) group attached to the thiourea scaffold via an amino linkage. Its structure can be represented as SC(NH)(NHC(O)C₁₁H₂₃), combining the thiourea core with a hydrophobic alkyl chain. This compound’s synthesis likely involves condensation of dodecanoylamine with thiocarbonyl reagents such as thiocarbonyldiimidazole, a method analogous to the preparation of symmetrical thioureas described in microwave-assisted protocols .

Properties

Molecular Formula |

C13H27N3OS |

|---|---|

Molecular Weight |

273.44 g/mol |

IUPAC Name |

(dodecanoylamino)thiourea |

InChI |

InChI=1S/C13H27N3OS/c1-2-3-4-5-6-7-8-9-10-11-12(17)15-16-13(14)18/h2-11H2,1H3,(H,15,17)(H3,14,16,18) |

InChI Key |

KDGGXQHEQDXYPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dodecanoylamino)thiourea typically involves the reaction of dodecanoyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(dodecanoylamino)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield amines or thiols, depending on the reducing agent used.

Substitution: The amide and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted amides and thioureas.

Scientific Research Applications

(dodecanoylamino)thiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers

Mechanism of Action

The mechanism of action of (dodecanoylamino)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, leading to enzyme inhibition or disruption of cellular processes. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Urea vs. Thiourea Analogues

Thiourea derivatives differ from urea analogs by replacing oxygen with sulfur, altering electronic properties and biological activity. Evidence shows that phenyl-substituted urea analogs exhibit higher activity (76.3%) than their thiourea counterparts (49.7%), likely due to differences in hydrogen bonding and polarizability . However, bulky or electron-donating groups (e.g., p-tolyl, p-methoxyphenyl) result in similarly low activities for both urea and thiourea derivatives (Table 1).

Table 1: Activity of Urea and Thiourea Analogues with Different Substituents

| Compound Type | R Group | Activity (%) |

|---|---|---|

| Urea (13b) | Phenyl | 76.3 |

| Thiourea (14e) | Phenyl | 49.7 |

| Urea (13d) | p-Tolyl | 20.1 |

| Thiourea (14f) | p-Tolyl | 19.2 |

| Urea (13j) | p-Methoxyphenyl | 12.6 |

| Thiourea (14g) | p-Methoxyphenyl | 13.3 |

Table 2: Anti-Amoebic Activity of Thiourea Derivatives

| Compound | Activity vs. Chlorhexidine | Key Feature |

|---|---|---|

| M1 | Higher | Amino acid moiety |

| M2 | Higher | Amino acid moiety |

| Chlorhexidine | Baseline | Standard reference |

Anticancer Potential

Thiourea derivatives act as EGFR inhibitors by blocking tyrosine kinase receptors, a mechanism critical in cancer therapy . While (dodecanoylamino)thiourea’s efficacy remains unstudied, its hydrophobic chain may improve cellular uptake compared to smaller derivatives. For instance, alkylated thioureas synthesized via microwave-assisted methods demonstrate enhanced bioactivity due to improved membrane penetration .

Research Findings and Implications

- Activity Trade-offs: While sulfur in thiourea reduces hydrogen-bonding capacity compared to urea, strategic substituents (e.g., amino acids, alkyl chains) can restore or enhance activity .

- Hydrophobicity vs. Selectivity: Long alkyl chains (e.g., dodecanoyl) may improve bioavailability but could reduce selectivity if non-specific interactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.